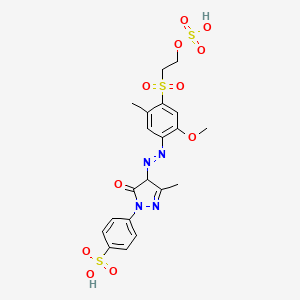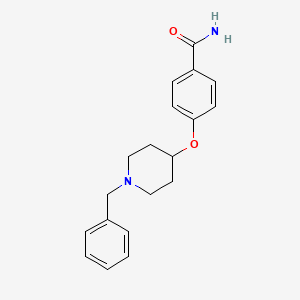
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Vue d'ensemble
Description
The compound “5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The “5-(Chloromethyl)” part refers to a chloromethyl group attached to the 5th carbon in the thiazole ring. The “4-methyl” part refers to a methyl group attached to the 4th carbon in the thiazole ring, and the “2-phenyl” part refers to a phenyl group attached to the 2nd carbon in the thiazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring with chloromethyl, methyl, and phenyl substituents. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, chloromethyl groups in general are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Potential
A significant body of research has explored the anticancer properties of thiazole derivatives. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activity against hepatocellular carcinoma cell lines. The study highlighted compounds with promising IC50 values, suggesting a strong structure-activity relationship conducive to anticancer effects (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
HIV-1 Reverse Transcriptase Inhibition
Research into the treatment of HIV has also benefited from thiazole derivatives. Meleddu et al. (2016) designed and synthesized isatin thiazoline hybrids, demonstrating dual inhibitory action on HIV-1 reverse transcriptase's DNA polymerase and ribonuclease H functions. This highlights the compound's versatility in addressing complex viral mechanisms (Meleddu, Distinto, Corona, Tramontano, Bianco, Melis, Cottiglia, & Maccioni, 2016).
Molecular Structure and Docking Studies
On the materials science front, Shanmugapriya et al. (2022) conducted an extensive study on the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, conducting molecular docking studies using Pim-1 kinase cancer protein. This research provides insights into the compound's interaction with biological molecules, offering potential pathways for drug development and materials science applications (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
Antimicrobial Activity
Thiazole derivatives also show promise in antimicrobial applications. B'Bhatt and Sharma (2017) synthesized thiazolidin-4-one derivatives demonstrating moderate to excellent activity against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Lastly, thiazole compounds have been investigated for their utility as corrosion inhibitors. Quraishi and Sharma (2005) studied the efficacy of thiazole derivatives in inhibiting corrosion of mild steel in acidic solutions, demonstrating their potential in industrial applications (Quraishi & Sharma, 2005).
Orientations Futures
The future directions for research on “5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Mécanisme D'action
Target of Action
It’s known that this compound can be transformed into the antiulcer drug ranitidine (zantac) in four steps . Therefore, it’s plausible that the targets of this compound could be similar to those of ranitidine, which primarily acts on the H2 receptors in the stomach lining, reducing the production of stomach acid.
Mode of Action
Ranitidine works by blocking the H2 receptors in the stomach lining, thereby inhibiting the action of histamine on the cells and reducing the production of stomach acid .
Biochemical Pathways
Considering its transformation into ranitidine, it’s likely that it affects the histamine h2-receptor mediated pathway involved in gastric acid production .
Pharmacokinetics
Understanding the pharmacokinetics of a compound involves studying how the body affects the drug, including how it is absorbed, distributed, metabolized, and excreted .
Result of Action
Given its transformation into ranitidine, it can be inferred that it might help in reducing the production of stomach acid, thereby providing relief from conditions like ulcers and gastroesophageal reflux disease (gerd) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, presence of other compounds, and the specific biological environment within an organism can affect how a compound interacts with its targets and exerts its effects . .
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHCQYBEAZCSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486888 | |
| Record name | 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61291-96-1 | |
| Record name | 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


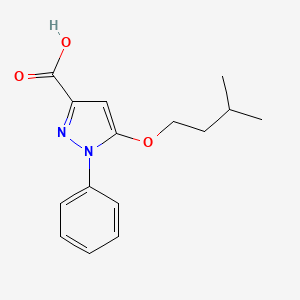
![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)
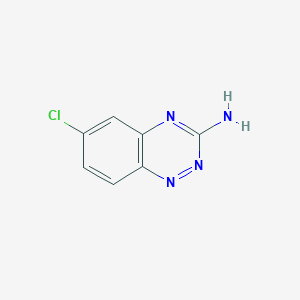


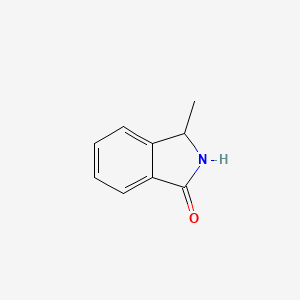
![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
